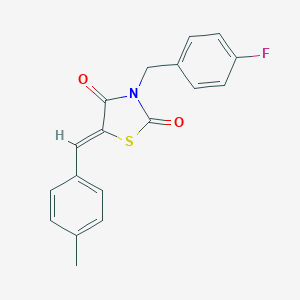
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it works by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose and lipids. It has also been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential anticancer properties. It can be used to study the mechanisms of cancer cell death and inhibition of tumor growth. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its effects on other diseases, such as diabetes and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been achieved using various methods. One of the most common methods involves the reaction of 4-fluorobenzylamine with 4-methylbenzaldehyde in the presence of thiosemicarbazide. The resulting product is then cyclized to form the thiazolidinedione derivative. Other methods involve the use of different starting materials and reagents to achieve the same product.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has shown potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce cell death in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models.
Eigenschaften
Produktname |
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C18H14FNO2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14FNO2S/c1-12-2-4-13(5-3-12)10-16-17(21)20(18(22)23-16)11-14-6-8-15(19)9-7-14/h2-10H,11H2,1H3/b16-10- |
InChI-Schlüssel |
RMAWHYXMHFKRNK-YBEGLDIGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302063.png)
![N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302064.png)
![N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302067.png)
![N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide](/img/structure/B302068.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302069.png)
![N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302070.png)
![N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302071.png)
![N'-(2-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302073.png)
![N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302074.png)
![2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302076.png)
![N'-[4-(trifluoromethyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302081.png)
![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)
![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)